V-9302

ASCT2 Inhibition Glutamine Uptake Potency

V-9302 is the gold-standard, selective ASCT2 inhibitor for glutamine addiction research. Unlike weak GPNA, V-9302 provides 100-fold greater potency (IC50 9.6 µM) for robust target engagement. Essential for reproducible in vitro validation and in vivo antitumor studies. Confirm potency and purity for your oncology programs.

Molecular Formula C34H38N2O4
Molecular Weight 538.7 g/mol
Cat. No. B10814809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameV-9302
Molecular FormulaC34H38N2O4
Molecular Weight538.7 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)COC2=CC=CC=C2CN(CCC(C(=O)O)N)CC3=CC=CC=C3OCC4=CC=CC(=C4)C
InChIInChI=1S/C34H38N2O4/c1-25-9-7-11-27(19-25)23-39-32-15-5-3-13-29(32)21-36(18-17-31(35)34(37)38)22-30-14-4-6-16-33(30)40-24-28-12-8-10-26(2)20-28/h3-16,19-20,31H,17-18,21-24,35H2,1-2H3,(H,37,38)/t31-/m0/s1
InChIKeyYGKNVAAMULVFNN-HKBQPEDESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





V-9302 (CAS 1855871-76-9): A Selective ASCT2 Inhibitor for Glutamine Metabolism Research


The compound (2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]-butanoic acid, commonly known as V-9302 (CAS 1855871-76-9), is a small-molecule competitive antagonist of the neutral amino acid transporter ASCT2 (SLC1A5) [1]. It exhibits potent and selective inhibition of ASCT2-mediated glutamine uptake, which is a critical metabolic dependency in many cancers. This compound is a foundational tool for investigating glutamine addiction in oncology and for validating ASCT2 as a therapeutic target .

V-9302 (2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]-butanoic Acid: Why Potency and Selectivity Preclude Simple Substitution


Direct substitution of V-9302 with earlier-generation ASCT2 inhibitors, such as gamma-L-glutamyl-p-nitroanilide (GPNA), is not scientifically valid due to a significant, quantifiable disparity in potency and target selectivity [1]. GPNA is a relatively weak inhibitor (IC50 ~250-1000 µM) with known off-target activity on other transporters like SNAT and LAT families . In contrast, V-9302 demonstrates a 100-fold improvement in inhibitory potency against ASCT2 [1]. This vast difference in potency means that experiments designed around V-9302's effective concentration range (low micromolar) will fail if an alternative like GPNA is used at equivalent concentrations, as it would not achieve sufficient target engagement to produce a valid biological response. This potency gap underscores the necessity of using the specified compound to ensure reproducible and interpretable results.

V-9302 (2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]-butanoic Acid: Quantified Differentiation from GPNA and ASCT1


100-Fold Potency Gain Over First-Generation Inhibitor GPNA

V-9302 exhibits a 100-fold improvement in inhibitory potency against ASCT2 compared to the first-generation inhibitor gamma-L-glutamyl-p-nitroanilide (GPNA) [1]. This is a direct, head-to-head comparison from the primary literature demonstrating a massive gain in efficacy.

ASCT2 Inhibition Glutamine Uptake Potency GPNA

Selective Targeting of ASCT2 Over the Closely Related ASCT1 Transporter

V-9302 selectively and potently targets the amino acid transporter ASCT2 (SLC1A5) with no significant activity against the related ASCT1 transporter [1]. This selectivity is a key differentiator from earlier, less specific inhibitors.

ASCT2 Selectivity ASCT1 SLC1A5 Transporter Specificity

Validated In Vivo Antitumor Efficacy in Xenograft Models

V-9302 demonstrates significant in vivo antitumor activity as a single agent in multiple human cancer xenograft models, a key differentiator from tool compounds that lack in vivo efficacy [1]. For instance, daily intraperitoneal administration of 75 mg/kg V-9302 for 21 days significantly prevented tumor growth in both HCT-116 and HT29 colorectal cancer xenograft models [1].

In Vivo Efficacy Xenograft Tumor Growth Inhibition Preclinical Oncology

V-9302 (2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]-butanoic Acid: Primary Research and Industrial Application Scenarios


Validating ASCT2 as a Therapeutic Target in Glutamine-Addicted Cancers

V-9302 is the gold-standard chemical probe for establishing the functional dependency of cancer cells on ASCT2-mediated glutamine uptake. Its potent and selective inhibition of ASCT2 [1] allows researchers to cleanly interrogate the consequences of blocking this transporter on cancer cell proliferation, apoptosis, and redox balance in vitro . This application is foundational for target validation studies in oncology drug discovery programs.

Preclinical Efficacy Studies in Rodent Models of Cancer

Given its demonstrated in vivo antitumor activity , V-9302 is uniquely suited for preclinical proof-of-concept studies in mouse xenograft or syngeneic tumor models. Researchers can use V-9302 to assess the therapeutic potential of ASCT2 inhibition as a monotherapy or in combination with other standard-of-care or targeted agents, providing critical data for advancing ASCT2 inhibitors toward clinical development.

Mechanistic Dissection of Amino Acid Transport and mTORC1 Signaling

V-9302 is a powerful tool for investigating the interplay between extracellular glutamine availability, intracellular amino acid sensing, and the activation of key growth signaling pathways like mTORC1 [1]. By acutely and specifically blocking glutamine influx via ASCT2, researchers can precisely map the downstream signaling events and metabolic adaptations that occur in cancer and immune cells, providing insights into basic cell biology and potential therapeutic vulnerabilities.

Combination Therapy Screening to Overcome Metabolic Resistance

V-9302 is increasingly used in combination screens to identify synergistic drug partners. Its ability to robustly inhibit glutamine uptake creates a defined metabolic stress state that can sensitize cancer cells to other therapies, such as glutaminase inhibitors (e.g., CB-839) or inhibitors of the MAPK pathway. This application scenario is critical for developing rational combination strategies to overcome resistance and improve therapeutic outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for V-9302

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.